(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
Description
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by a butylthio group at the methylene position and a phenyl substituent at the 3-position of the isoxazole ring. Isoxazol-5(4H)-ones are five-membered heterocycles known for their versatility as synthetic intermediates and bioactive scaffolds, particularly in the development of antioxidants, anti-inflammatory agents, and fused heterocyclic systems .
The phenyl group at position 3 contributes to π-π stacking interactions, which may stabilize crystal structures or modulate biological target binding .
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(4Z)-4-(butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-9-18-10-12-13(15-17-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3/b12-10- |
InChI Key |
SZBBXMDOZRFHNE-BENRWUELSA-N |
Isomeric SMILES |
CCCCS/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCSC=C1C(=NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with butylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the isoxazole ring.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
While specific industrial production methods for (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include:
Optimization of Reaction Conditions: Scaling up the reaction while maintaining optimal temperature, solvent, and base conditions.
Purification: Techniques such as recrystallization, column chromatography, or distillation are used to purify the final product.
Safety and Environmental Considerations: Industrial processes must adhere to safety regulations and minimize environmental impact by managing waste and using green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to the corresponding isoxazoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst, room temperature to 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isoxazolines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with isoxazole structures often demonstrate significant antimicrobial properties. The specific interactions of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one with bacterial enzymes suggest potential as an antimicrobial agent.
Neuroprotective Effects
Recent investigations into neurodegenerative diseases highlight the importance of compounds that can inhibit monoamine oxidase (MAO) and cholinesterase (ChE). Isoxazole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial efficacy of various isoxazole derivatives found that (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one displayed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Neuroprotective Studies
In vitro assays demonstrated that (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one effectively inhibited MAO-B activity, suggesting a protective role against neurodegeneration. Molecular docking studies indicated strong binding affinity to MAO-B active sites, supporting its therapeutic potential in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio group and isoxazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents at the 4-methylene and 3-positions of the isoxazole core. Key comparisons include:
Key Observations :
- Electron Effects : Sulfur in the butylthio group (target compound) may increase nucleophilicity compared to benzylidene or brominated analogs, influencing reactivity in cycloaddition or substitution reactions .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ’s compound) improve antioxidant capacity by stabilizing radical intermediates, whereas smaller groups like methyl () prioritize synthetic simplicity .
Biological Activity
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one, a compound belonging to the isoxazole family, has garnered attention for its diverse biological activities. Isoxazoles are known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy in various studies, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C14H15NO2S
- Molecular Weight : 261.34 g/mol
- CAS Number : 61861-80-1
The structure features a butylthio group attached to a methylene bridge linked to a phenylisoxazole moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one has been evaluated in various studies, revealing its potential as an anticancer agent and its effectiveness against different types of cancer cells.
Anticancer Activity
Recent studies indicate that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study comparing multiple isoxazole derivatives found that several compounds demonstrated IC50 values in the low micromolar range against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The compounds showed selectivity for cancer cells over normal cells, which is critical for therapeutic applications.
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 5 | HCT-116 | 6.3 | High |
| 11 | HCT-116 | 8.2 | Moderate |
| 12 | PC3 | 9.7 | High |
| 14 | WI-38 (normal) | 49.1 | Low |
The data suggest that (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one may possess similar anticancer properties due to its structural similarity to other effective isoxazole derivatives .
Isoxazoles are believed to exert their anticancer effects through various mechanisms:
- Inhibition of Cell Proliferation : Compounds like (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one can interfere with cell cycle progression.
- Induction of Apoptosis : Many studies indicate that isoxazoles can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of isoxazole derivatives:
- Study on Antitumor Activity : A comprehensive study evaluated multiple isoxazole derivatives for their cytotoxic properties against HCT-116 and PC3 cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .
- Electrochemical Behavior and Antioxidant Properties : Another investigation focused on the electrochemical properties of isoxazoles, revealing significant antioxidant activity alongside anticancer effects .
- Structure-Activity Relationship (SAR) : Research into the SAR of isoxazoles highlighted that modifications at certain positions can greatly influence their biological efficacy, suggesting that further optimization could yield more potent compounds .
Q & A
Q. Q: What is a standard synthetic route for (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one?
A: A common method involves a one-pot reaction starting with ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde. For example, hydroxylamine hydrochloride and sodium acetate in ethanol form an oxime intermediate, which cyclizes to 3-phenylisoxazol-5(4H)-one. Subsequent condensation with butylthio-substituted aldehydes under reflux yields the target compound. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Advanced Synthesis
Q. Q: How can catalytic systems improve the synthesis of isoxazol-5(4H)-one derivatives?
A: Magnetic nanocatalysts, such as poly(1,8-diaminonaphthalene)-nickel composites, enhance reaction efficiency by increasing surface area and enabling easy magnetic separation. These catalysts improve yields (up to 92%) and reduce reaction times for Knoevenagel condensations, critical for forming the (Z)-configured benzylidene moiety. Optimization includes solvent selection (e.g., ethanol/water mixtures) and catalyst loading (5–10 mol%) .
Basic Characterization
Q. Q: What spectroscopic techniques are essential for characterizing this compound?
A: Key techniques include:
- UV-vis spectroscopy : Confirms π→π* transitions in the benzylidene moiety (absorption ~350–400 nm).
- IR spectroscopy : Identifies C=O stretching (~1700 cm⁻¹) and C=S vibrations (~650 cm⁻¹).
- ¹H/¹³C NMR : Resolves stereochemistry (Z-configuration) via coupling constants (e.g., vinyl proton at δ 7.2–7.5 ppm) .
Advanced Characterization
Q. Q: How is the nonlinear optical (NLO) activity of this compound evaluated?
A: Powder second-harmonic generation (SHG) measurements compare intensity to reference materials (e.g., OH1). For instance, SHG intensities of 2.8× and 1.5× OH1 have been reported for similar isoxazolones. Structural analysis via Hirshfeld surface calculations and density functional theory (DFT) elucidates hyperpolarizability contributions from electron-donating substituents (e.g., butylthio groups) .
Biological Evaluation
Q. Q: What methodologies assess its tyrosinase inhibitory activity?
A:
- In vitro assays : Measure IC₅₀ using mushroom tyrosinase and L-DOPA as substrate, with kojic acid as a positive control. Competitive inhibition is confirmed via Lineweaver-Burk plots.
- Molecular docking : Simulates binding to the enzyme's active site (e.g., H-bonds with Met280, hydrophobic interactions with Val283).
- Cellular studies : Quantify melanin reduction in B16F10 melanoma cells using spectrophotometry (OD₄₉₀) .
Crystallographic Challenges
Q. Q: How is positional disorder in crystal structures resolved during refinement?
A: In SHELXL, disorder is modeled using split occupancy sites (e.g., 53.3% and 46.7% for allyl groups). Distance restraints (C–C bonds: 1.34–1.50 Å) and isotropic displacement parameter (ISOR) constraints maintain geometric consistency. Hydrogen bonding networks (N–H⋯O, C–H⋯O) are validated via difference Fourier maps .
Functionalization Strategies
Q. Q: How are chloromethyl derivatives of isoxazol-5(4H)-one synthesized?
A: Chloromethyl groups are introduced via nucleophilic substitution. For example, 3-(chloromethyl) derivatives are prepared using chloromethylation agents (e.g., ClCH₂SO₂Cl) under inert conditions. Reaction progress is monitored by GC-MS, and purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
